2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a chemical compound that contains a pyrazole moiety Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the introduction of the difluoroacetic acid moiety to a pyrazole ring. One common method involves the reaction of 1-methyl-1H-pyrazole with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors through mechanisms such as hydrogen bonding or cation-π interactions. These interactions can influence various biochemical pathways, leading to downstream effects that are of interest in both biological and chemical research.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: This compound is structurally similar but differs in the position of the pyrazole ring substitution.
2,2-difluoro-2-(1-phenyl-1H-pyrazol-5-yl)acetic acid: Another similar compound with a phenyl group instead of a methyl group.
Uniqueness
2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,2-difluoro-2-(2-methylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-4(2-3-9-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYVSLKBNLNUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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